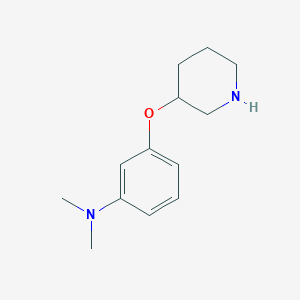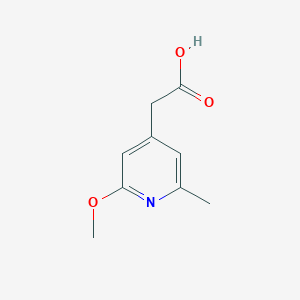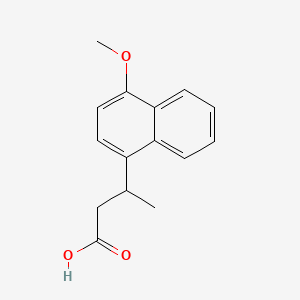
3-(4-Methoxynaphthalen-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxynaphthalen-1-yl)butanoic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalene with butanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of organic compounds compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxynaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(4-Methoxynaphthalen-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxynaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase 1C3, an enzyme involved in the metabolism of steroids and other compounds. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxynaphthalen-1-yl)propanoic acid: Similar in structure but with a shorter carbon chain.
3-(4-Methylnaphthalen-1-yl)propanoic acid: Similar but with a methyl group instead of a methoxy group.
Butanoic acid: A simpler compound without the naphthalene ring.
Uniqueness
3-(4-Methoxynaphthalen-1-yl)butanoic acid is unique due to the presence of both the methoxy group and the naphthalene ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-10(9-15(16)17)11-7-8-14(18-2)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI Key |
ASYQUOSTEGRBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


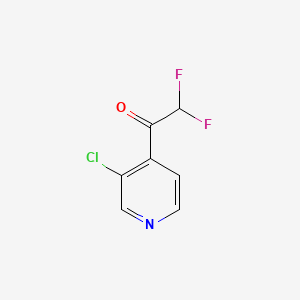

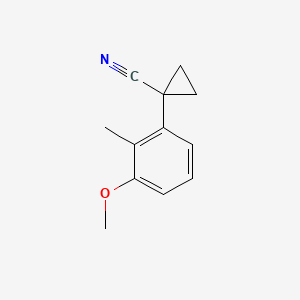
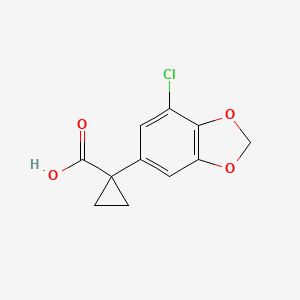
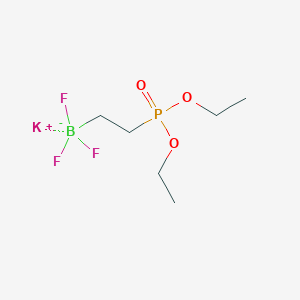
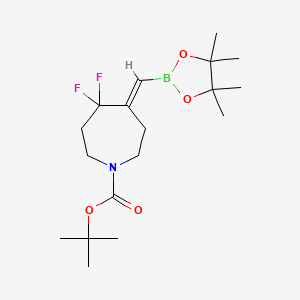
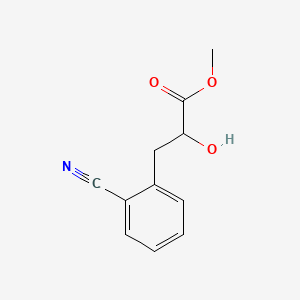
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
